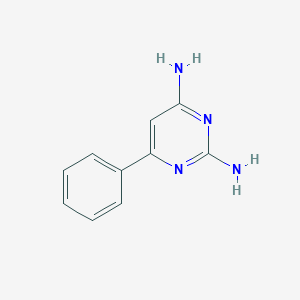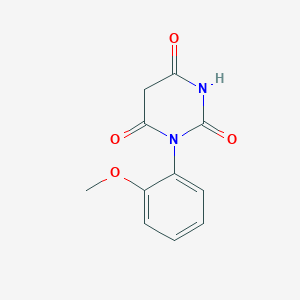
1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Vue d'ensemble
Description
The compound "1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione" is a derivative of pyrimidine trione, which is a class of compounds known for their diverse chemical properties and biological activities. Pyrimidine triones are characterized by a pyrimidine ring, a six-membered heterocyclic compound with two nitrogen atoms, and three ketone groups at the 2, 4, and 6 positions. The methoxyphenyl group attached to the first position of the pyrimidine ring suggests potential for unique chemical behavior and interactions with biological molecules.
Synthesis Analysis
The synthesis of pyrimidine trione derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones involves a domino sequence of Michael addition, cyclization, and aerial oxidation, using 2-hydroxychalcones and 1,3-dimethylbarbituric acid in the presence of a catalyst like amberlyst-15 in refluxing toluene . Although the specific synthesis of 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is not detailed, similar synthetic strategies could be employed, with modifications to incorporate the methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of pyrimidine triones can be complex, with the potential for free rotation around certain bonds and the formation of various supramolecular structures. For example, 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones exhibit a wide C-C-C angle at the methine carbon atom linking two rings, which can lead to intramolecular charge separation and the formation of hydrogen-bonded chains and rings . The presence of the methoxy group in 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione could influence the molecular conformation and intermolecular interactions, potentially affecting its crystalline phase and self-assembly behavior.
Chemical Reactions Analysis
Pyrimidine triones are reactive intermediates that can undergo various chemical reactions. They can be nitrated, nitrosated, and can condense with aldehydes, diketones, and other heterocyclic compounds to form a wide array of derivatives . The methoxyphenyl group in the compound of interest may also participate in reactions, potentially leading to the formation of new bonds and structures, which could be explored for the development of novel materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine triones can vary widely depending on their substituents. For instance, the introduction of different aryl substituents can significantly affect the hydrogen bonding patterns, leading to different supramolecular structures and crystallization behaviors . The cytotoxic activity against tumor cells and the interaction with proteins like β-lactoglobulin can also be influenced by the specific substituents present in the pyrimidine trione derivatives . The methoxy group in 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione could impart unique solubility, stability, and biological activity profiles, which would be important to investigate in the context of potential pharmaceutical applications.
Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
Hybrid Catalyst Applications : Pyrimidine derivatives, including structures related to 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, are crucial for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are synthesized using a range of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, indicating their importance in the development of medicinal and pharmaceutical compounds due to their broad synthetic applicability and bioavailability. This area of research emphasizes the role of innovative catalysts in facilitating complex chemical reactions, potentially leading to the discovery of new lead molecules for drug development (Parmar, Vala, & Patel, 2023).
Anticancer and Anti-inflammatory Properties
Anticancer and Anti-inflammatory Activities : Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory properties. These compounds act by various mechanisms, such as inhibiting the expression and activities of vital inflammatory mediators and targeting specific cancer pathways, highlighting their potential in therapeutic applications. The synthesis and structure-activity relationships (SARs) of pyrimidine derivatives are continually explored to enhance their efficacy and reduce toxicity, providing a promising avenue for the development of new therapeutics (Rashid et al., 2021).
Optoelectronic Materials
Optoelectronic Applications : The incorporation of pyrimidine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Pyrimidine derivatives, related to the chemical structure of interest, are used in electronic devices, luminescent elements, and photoelectric conversion elements. This research area focuses on developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, underscoring the versatility of pyrimidine structures in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological Significance and Optical Sensors
Biological Significance and Sensing Applications : Pyrimidine-appended compounds are significant not only for their biological and medicinal applications but also for their utility as optical sensors. The ability of pyrimidine derivatives to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes. This highlights the dual role of these compounds in both enhancing our understanding of biological mechanisms and developing new sensing technologies for various applications (Jindal & Kaur, 2021).
Safety And Hazards
This involves studying the toxicity of the compound, its effects on the environment, and precautions to be taken while handling it.
Orientations Futures
This involves discussing potential future research directions. For a drug, this could involve studying its efficacy in clinical trials, potential side effects, and exploring its use in treating other diseases.
Please note that the availability of this information depends on the extent of research conducted on the compound. For a newly synthesized or less-studied compound, some of this information may not be available.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYOYDLJJVRUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362501 | |
| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677710 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
16348-07-5 | |
| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
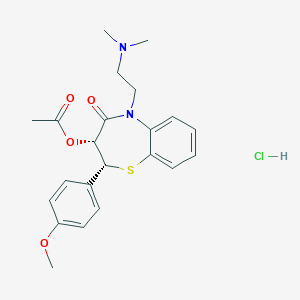


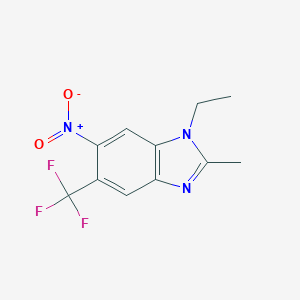
![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
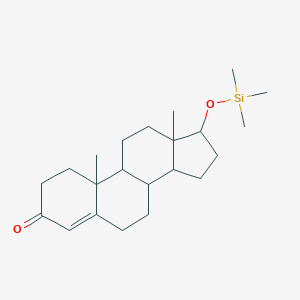

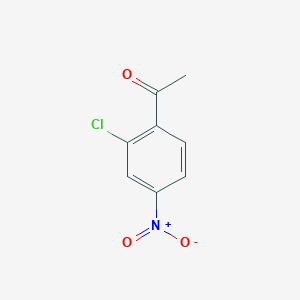
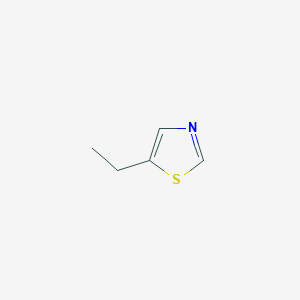
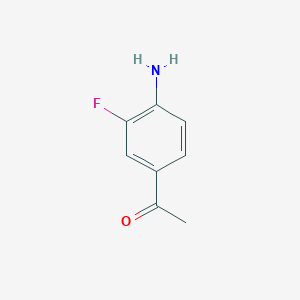
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)
